molecular formula C16H16O3S B1359393 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898779-31-2

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No. B1359393
M. Wt: 288.4 g/mol
InChI Key: MXAIVQIIHJSLNN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” can be found in various databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” can be found in various databases.

Scientific Research Applications

Organic Synthesis and Material Science

Thiophene derivatives are known for their wide applications in organic synthesis and material science due to their aromatic structure and electronic properties. For example, thiophene analogs have been synthesized and evaluated for various properties, indicating their potential in the development of new materials and chemicals with specific functions. The synthesis and reactivity of thiophene derivatives, including halo-substituted alkylthiophenes, have been extensively studied, revealing their significance in the field of organic semiconductors and photonics. These derivatives are used in field-effect transistors, solar cells, light-emitting diodes, and more due to their unique optical and electronic properties (Gendron & Vamvounis, 2015)[https://consensus.app/papers/synthesis-reactions-halosubstituted-alkylthiophenes-gendron/aebdbec0a7ed52c88413b6427600be0d/?utm_source=chatgpt].

Biomedical Applications

In the biomedical domain, certain thiophene derivatives have been explored for their bioactivity. For instance, compounds containing heteroaromatic rings like thiophene have been investigated for their roles in medicinal chemistry, particularly in the design of bioactive molecules targeting specific biological functions. This includes research into nucleobases, nucleosides, and their analogs, where the incorporation of thiophene units has been assessed for antiviral, antitumor, and antimicrobial activities (Ostrowski, 2022)[https://consensus.app/papers/furanyl-thienylsubstituted-nucleobases-nucleosides-ostrowski/c2b0e803246c5564936aaa633e086337/?utm_source=chatgpt].

Environmental and Toxicological Studies

Thiophene derivatives have also been subjects of environmental and toxicological studies, particularly those found in petroleum and related products. The biodegradation and toxicity of condensed thiophenes, which include various organosulfur compounds, have been reviewed, highlighting their environmental impact and the mechanisms through which they are processed in natural and engineered systems (Kropp & Fedorak, 1998)[https://consensus.app/papers/review-occurrence-toxicity-biodegradation-condensed-kropp/fd05d351f7385f7a88da2a6fa20864f9/?utm_source=chatgpt].

Safety And Hazards

The safety data sheet for “2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

(3,5-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-10-7-11(2)9-12(8-10)15(17)13-3-4-14(20-13)16-18-5-6-19-16/h3-4,7-9,16H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAIVQIIHJSLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(S2)C3OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641983
Record name (3,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS RN

898779-31-2
Record name (3,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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